molecular formula C11H13N5O4S B2864908 2-((5-(2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1170411-96-7

2-((5-(2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2864908
CAS No.: 1170411-96-7
M. Wt: 311.32
InChI Key: UUGSZEBSSMGIJI-UHFFFAOYSA-N
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Description

2-((5-(2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound featuring multiple functional groups, including a pyrimidinone ring, an oxadiazole ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinone and oxadiazole structures. One common approach is to first synthesize 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl derivatives, which can then be further modified to introduce the oxadiazole and thioacetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.

  • Substitution: : The pyrimidinone ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines.

  • Substitution: : Various substituted pyrimidinones and oxadiazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.

  • Medicine: : It may serve as a lead compound for drug development, particularly in the design of new drugs targeting specific diseases.

  • Industry: : It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological target. it is likely to involve interactions with enzymes or receptors due to its multiple functional groups. The pyrimidinone ring could potentially bind to DNA or RNA, while the oxadiazole and thioacetamide groups might interact with proteins or other biomolecules.

Comparison with Similar Compounds

This compound is unique due to its combination of pyrimidinone, oxadiazole, and thioacetamide groups. Similar compounds might include:

  • Pyrimidinone derivatives: : These compounds often have biological activity and are used in drug development.

  • Oxadiazole derivatives: : These are known for their antimicrobial and anticancer properties.

  • Thioacetamide derivatives: : These are used in various chemical reactions and as intermediates in organic synthesis.

In comparison, the presence of all three functional groups in a single molecule makes this compound particularly versatile and potentially more effective in its applications.

Properties

IUPAC Name

2-[[5-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4S/c1-5-6(9(18)14-10(19)13-5)2-3-8-15-16-11(20-8)21-4-7(12)17/h2-4H2,1H3,(H2,12,17)(H2,13,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGSZEBSSMGIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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